2-Chloro-6-methylquinoline-3-carbaldehyde

Medicinal Chemistry Antibacterial Agent Synthesis Structure-Activity Relationship (SAR)

For reliable SAR studies, choose the exact 6-methyl isomer. Unlike 2-chloro-8-methylquinoline-3-carbaldehyde, this substitution pattern delivers distinct, quantifiable activity against P. aeruginosa, making it essential for interpreting biological data accurately. Its robust crystalline nature streamlines solid-state characterization, while proven multi-step reliability minimizes synthesis risk in high-throughput libraries. Ensure reproducibility and grant your team the strategic advantage of a well-documented, high-purity intermediate.

Molecular Formula C11H8ClNO
Molecular Weight 205.64 g/mol
CAS No. 73568-27-1
Cat. No. B1581043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methylquinoline-3-carbaldehyde
CAS73568-27-1
Molecular FormulaC11H8ClNO
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=C(N=C2C=C1)Cl)C=O
InChIInChI=1S/C11H8ClNO/c1-7-2-3-10-8(4-7)5-9(6-14)11(12)13-10/h2-6H,1H3
InChIKeyFSLNYYZJXMGKHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methylquinoline-3-carbaldehyde (CAS 73568-27-1): A Critical Synthetic Intermediate and Key Scaffold for Drug Discovery Procurement


2-Chloro-6-methylquinoline-3-carbaldehyde (CAS 73568-27-1) is a heterocyclic aromatic compound within the quinoline family, possessing a chlorine atom at the 2-position, a methyl group at the 6-position, and an aldehyde moiety at the 3-position of the quinoline core . This compound is a crystalline solid with a melting point of 120-125°C and is widely recognized as a versatile building block for the synthesis of complex molecules with potential biological activities, particularly in medicinal chemistry and agrochemical research . Its unique substitution pattern imparts distinct chemical reactivity, especially at the 2-chloro and 3-carbaldehyde positions, enabling diverse synthetic transformations that are not readily achievable with other quinoline analogs [1].

Why 2-Chloro-6-methylquinoline-3-carbaldehyde (CAS 73568-27-1) Cannot Be Substituted with Common In-Class Analogs


Substituting 2-chloro-6-methylquinoline-3-carbaldehyde with closely related analogs like 2-chloroquinoline-3-carbaldehyde or 2-chloro-8-methylquinoline-3-carbaldehyde is not a trivial procurement decision due to the profound impact of the 6-methyl substituent on both chemical reactivity and biological activity [1]. The presence and position of the methyl group significantly influence the compound's electronic properties, lipophilicity, and steric hindrance, which in turn dictate its behavior in key synthetic transformations (e.g., nucleophilic aromatic substitution, condensation reactions) and its interaction with biological targets [2]. Evidence from antimicrobial and antioxidant studies demonstrates that even minor structural modifications, such as shifting the methyl group from the 6- to the 8-position or replacing it with a methoxy group, lead to substantial and quantifiable changes in activity profiles, rendering generic substitution an unreliable practice for achieving reproducible research outcomes [3]. This guide provides the necessary quantitative evidence to support informed, data-driven procurement decisions for this specific intermediate.

2-Chloro-6-methylquinoline-3-carbaldehyde (73568-27-1): A Quantitative Evidence Guide for Scientific Selection


Enhanced Antimicrobial Scaffold Formation via Unique 6-Methyl Substitution: Quantitative Comparison Against 2-Chloro-8-methylquinoline-3-carbaldehyde

When used as a starting material for the synthesis of complex heterocyclic antimicrobial agents, the 6-methyl substituted 2-chloro-6-methylquinoline-3-carbaldehyde leads to derivative compounds with significantly different antibacterial potencies compared to derivatives synthesized from its 8-methyl substituted analog, 2-chloro-8-methylquinoline-3-carbaldehyde [1]. A direct comparative study assessed the antibacterial activity of quinoline derivatives synthesized from these two specific carbaldehyde precursors against Pseudomonas aeruginosa (ATCC 27853) [1].

Medicinal Chemistry Antibacterial Agent Synthesis Structure-Activity Relationship (SAR)

Deterministic Role of the 6-Methyl Group in Crystallinity and Solid-State Characterization

The specific 6-methyl substitution on the quinoline core enables the formation of high-quality single crystals suitable for X-ray diffraction analysis, a property that is not universally observed across all in-class analogs [1]. A crystal structure was successfully determined for a derivative (2-chloro-6-methylquinolin-3-yl)methyl acetate, which was synthesized from the target compound [1]. This is in contrast to many other quinoline derivatives which may yield amorphous powders or poorly diffracting crystals [2].

Chemical Crystallography Material Science Analytical Chemistry

Distinct ABTS Radical Scavenging Profile vs. Non-Methylated and 6-Methoxy Analogs

The antioxidant capacity of compounds synthesized from 2-chloro-6-methylquinoline-3-carbaldehyde differs from those derived from its 6-methoxy and non-methylated analogs [1]. In a study evaluating ABTS radical-scavenging activity, derivatives from the 6-methyl starting material showed moderate activity, while the highest activity in the series was observed for a derivative of the non-methylated 2-chloroquinoline-3-carbaldehyde [1]. This indicates that the 6-methyl substituent specifically tunes the electron-donating/withdrawing properties of the final product in a way distinct from a 6-methoxy or 6-hydrogen substituent [2].

Antioxidant Research Free Radical Biology Medicinal Chemistry

High Purity Commercial Availability (98% GC) for Reliable Research and Scale-Up

The target compound is commercially available from reputable suppliers with a guaranteed minimum purity of 98% as determined by Gas Chromatography (GC), ensuring high batch-to-batch consistency . This level of purity is critical for achieving reproducible yields and minimizing side reactions in multi-step syntheses [1].

Chemical Procurement Process Chemistry Analytical Standards

Proven Synthetic Utility: Efficient Construction of N-Acylhydrazone Libraries

The aldehyde moiety of 2-chloro-6-methylquinoline-3-carbaldehyde has been successfully utilized as a key handle in a four-step synthetic route to generate a library of twenty novel 6-methyl-1H-pyrazolo[3,4-b]quinoline substituted N-acylhydrazones [1]. This demonstrates the compound's reliable and efficient reactivity profile in complex, multi-step sequences for the production of structurally diverse compound libraries, a feature that may be compromised with less reactive or sterically hindered analogs [2].

Combinatorial Chemistry Organic Synthesis Medicinal Chemistry

Optimal Research and Industrial Scenarios for Procuring 2-Chloro-6-methylquinoline-3-carbaldehyde (73568-27-1)


Structure-Activity Relationship (SAR) Studies for Antibacterial Agents Targeting Pseudomonas aeruginosa

This compound is the ideal starting material for projects requiring a specific 6-methyl substitution pattern to probe the effect of lipophilicity and sterics on antibacterial activity. The quantitative evidence showing distinct activity against P. aeruginosa compared to the 8-methyl analog [1] makes it a critical tool for medicinal chemists conducting SAR studies. Procuring this exact isomer ensures that research is aligned with published SAR data, allowing for reliable lead optimization.

Synthesis of Structurally Characterizable Crystalline Derivatives for X-ray Crystallography

Research groups focusing on solid-state characterization should prioritize this compound. Its demonstrated ability to form high-quality, single crystals of its derivatives [1] provides a significant advantage over less-crystalline analogs, enabling unambiguous structural determination and facilitating studies on polymorphism and co-crystal formation. This is particularly valuable for pre-formulation and materials science investigations.

Generation of Diverse Compound Libraries via Reliable Aldehyde-Based Transformations

For combinatorial chemistry and high-throughput synthesis efforts, the proven reliability of this aldehyde in multi-step sequences is a key procurement driver. The documented successful synthesis of a 20-member N-acylhydrazone library [1] validates its utility in generating diverse, complex scaffolds. Using a less well-characterized analog carries a higher risk of encountering unforeseen reactivity issues, leading to wasted time and resources.

Antioxidant Research Requiring a Specific Radical Scavenging Profile

Investigators studying the mechanism of radical scavenging will find this compound offers a distinct and intermediate activity profile compared to its non-methylated and 6-methoxy counterparts [1]. This allows researchers to fine-tune the electronic properties of their lead compounds and explore a specific region of chemical space that is inaccessible with other analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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